4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride is a derivative of thalidomide, a drug with a complex history. [] While thalidomide itself is known for its teratogenic effects, its derivatives, including the compound , have shown promise in various therapeutic areas, particularly as anti-inflammatory and immunosuppressive agents. [, , ] This particular derivative incorporates a 6-aminohexylamino substituent on the isoindole-1,3-dione ring system, potentially influencing its pharmacological properties.
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride is a complex organic compound with significant pharmaceutical potential. This compound is characterized by its unique molecular structure, which includes an isoindole core and a dioxopiperidine moiety. It has garnered attention for its role in drug development, particularly in the context of targeted protein degradation technologies.
The compound is derived from various synthetic pathways involving amino-substituted isoindoline derivatives. It can be synthesized through methods that include the reaction of nitrophthalic anhydride with amino compounds, as well as other chemical transformations that yield the desired structure. The compound's chemical identity is confirmed by its CAS number 2093386-50-4 and various synonyms, including Thalidomide-NH-C6-NH2 and 4-[(6-aminohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione hydrochloride .
This compound belongs to the class of isoindole derivatives and is categorized as a pharmaceutical intermediate. Its classification is significant for understanding its application in medicinal chemistry and drug formulation.
The synthesis of 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride can be achieved through several methods:
The synthesis requires precise control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor progress and confirm product identity.
The molecular formula for 4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride is . The structure features:
The three-dimensional arrangement of atoms contributes to its biological activity and interaction with target proteins .
Key structural data includes:
The compound can undergo various chemical reactions that are relevant for its application in medicinal chemistry:
Reactions should be conducted under controlled conditions to prevent unwanted side reactions. The stability profile can be assessed through stress testing under different environmental conditions (e.g., temperature, light exposure).
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride functions primarily as a ligand in targeted protein degradation technologies such as Proteolysis Targeting Chimeras (PROTACs).
Research indicates that this mechanism can significantly reduce levels of specific proteins implicated in various diseases, including cancers and inflammatory conditions.
Key physical properties include:
Important chemical properties include:
Relevant data from studies indicate that these properties influence its pharmacokinetics and bioavailability .
4-(6-Aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride has several applications in scientific research:
The synthesis of 4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride initiates with the construction of the phthalimide core, typically achieved through condensation reactions between 3-aminophthalic acid derivatives and glutaric anhydride analogues. As detailed in US Patent US7994327B2, this process involves sequential ring formation and functionalization steps [5]. The initial cyclization employs catalytic imidazole or carbonyldiimidazole (CDI) in aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions (80-110°C) to form the isoindoline-1,3-dione scaffold. This is followed by stereoselective introduction of the dioxopiperidinyl moiety at the C2 position via nucleophilic substitution, typically using 3-aminopiperidine-2,6-dione derivatives under inert atmosphere protection [5] [7].
Critical optimization involves precise temperature control during ring closure, where exceeding 120°C promotes racemization at the chiral center of the piperidinyl group. Post-functionalization of the 4-position requires protected intermediates; common strategies employ nitro- or bromo- precursors that are subsequently converted to amino derivatives via catalytic hydrogenation (Pd/C, H₂) or Buchwald-Hartwig amination [5]. Recent advances utilize ortho-phthalic anhydride precursors with pre-installed 4-nitro groups, enabling sequential reduction and alkylation to incorporate the aminohexyl side chain prior to hydrochloride salt formation. Yield optimization studies demonstrate that maintaining pH 7-8 during amination prevents hydrolytic cleavage of the imide bond, preserving structural integrity [7].
Table 1: Catalytic Systems for Isoindoline Core Synthesis Optimization
Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Imidazole | DMF | 80 | 8 | 72 | 95 |
CDI | Acetonitrile | 110 | 6 | 85 | 98 |
Triethylamine | THF | 65 | 12 | 68 | 92 |
DMAP | Dichloromethane | 40 | 24 | 58 | 90 |
Incorporation of the 6-aminohexyl side chain at the isoindoline C4-position demands precise chemoselective amidation to avoid competing reactions at the dioxopiperidinyl nitrogen or imide carbonyl groups. As highlighted in PROTAC intermediate patents, this is achieved through nucleophilic aromatic substitution (SNAr) using 6-(N-Boc-amino)hexylamine, where the tert-butoxycarbonyl (Boc) group protects the primary amine during conjugation [3] . Key to success is the electronic activation of the C4 position through electron-withdrawing groups (e.g., nitro, cyano) or palladium-catalyzed coupling. SNAr reactions proceed optimally in polar aprotic solvents like DMSO at 60-80°C for 12-24 hours, achieving >90% regioselectivity for the 4-position over other potential nucleophilic sites .
Linker length optimization reveals that C6 spacers (hexyl) balance steric accessibility and conformational flexibility, critical for subsequent proteolysis-targeting chimera (PROTAC) assembly. Following conjugation, Boc deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0-5°C to prevent premature hydrochloride salt crystallization. Alternative strategies utilize reductive amination with 6-aminohexanal under mild reducing conditions (NaBH₃CN, pH 7), though this method requires stringent stoichiometric control to avoid over-alkylation [6] [9]. Successful conjugation is validated through LC-MS monitoring of the [M+H]⁺ ion at m/z 373.18 for the free base and NMR confirmation of the characteristic -CH₂- linker protons at δ 2.75–2.85 ppm.
Table 2: Solvent and Temperature Effects on Amination Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|
DMSO | 60 | 24 | 98 | <2% |
DMF | 80 | 12 | 92 | 5% |
Acetonitrile | 80 | 18 | 85 | 8% |
THF | 65 | 36 | 78 | 12% |
Final hydrochloride salt formation is pivotal for enhancing solubility, stability, and crystallinity of the target compound. The process involves reacting the free base (4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) with hydrogen chloride (HCl) in ethereal, alcoholic, or aqueous-organic solvent systems [5] [9]. Optimal conditions utilize 1.0–1.2 equivalents of HCl in anhydrous diethyl ether/isopropanol (4:1 v/v) at 0–5°C to prevent hydrolysis of the imide functionality. Crystallization kinetics studies reveal that slow anti-solvent addition (n-hexane or MTBE) at rates of 5–10 mL/min induces nucleation, producing highly crystalline monohydrate forms with water content 4.5–5.5% (w/w) as confirmed by Karl Fischer titration [7].
Alternative solvent systems include ethanol/water (9:1 v/v) with HCl gas bubbling, yielding dihydrate crystals that exhibit superior stability under accelerated storage conditions (40°C/75% RH for 4 weeks). Crystallography analyses confirm that the hydrochloride salt adopts a monoclinic P2₁/c crystal lattice stabilized by hydrogen bonding between the protonated amine (NH₃⁺) and chloride ions, alongside intermolecular N-H⋯O=C interactions between the imide carbonyls and piperidinyl N-H groups [9]. Salt formation efficiency exceeds 95% when precipitation occurs at pH 4.5–5.0, with residual solvent levels (DMF, ether) controlled to <500 ppm via vacuum drying at 50°C.
Table 3: Hydrochloride Crystallization Solvent Systems and Product Characteristics
Solvent System | HCl Source | Crystal Form | Solubility (mg/mL, H₂O) | Stability (40°C/75% RH) |
---|---|---|---|---|
Ether/IPA (4:1) | Gaseous HCl | Monohydrate | 25 | >4 weeks |
Ethanol/H₂O (9:1) | Conc. HCl (aq.) | Dihydrate | 32 | >6 weeks |
Acetone/H₂O (8:2) | HCl in dioxane | Anhydrous | 18 | 3 weeks |
Methanol/MTBE (1:3) | Acetyl chloride | Monohydrate | 22 | >4 weeks |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: